molecular formula C12H13NO3 B2503193 1-Benzylcarbamoyl-cyclopropanecarboxylic acid CAS No. 196211-13-9

1-Benzylcarbamoyl-cyclopropanecarboxylic acid

Cat. No. B2503193
CAS RN: 196211-13-9
M. Wt: 219.24
InChI Key: ZIPURTBBOFIUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclopropane derivatives is a topic of interest in several papers. For instance, an enantioselective synthesis of a benzyl carbamate cyclohexyl derivative is described, which involves an iodolactamization as a key step . Another paper discusses the synthesis of 1,1-cyclopropane aminoketones, which are obtained by a tandem reaction of α-amino aryl ketones with vinyl sulfonium salts . Additionally, the Wittig olefination of a cyclopropanecarboxylate is used as a tool for the synthesis of cyclopropyl amino acids . These methods could potentially be adapted for the synthesis of "1-Benzylcarbamoyl-cyclopropanecarboxylic acid."

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is often confirmed using spectroscopic methods such as infrared (IR), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy . These techniques would be essential in analyzing the molecular structure of "this compound" to confirm its identity and purity.

Chemical Reactions Analysis

Cyclopropane derivatives can undergo various chemical reactions. The 1,3-dipolar cycloaddition reaction is one such reaction, which has been used to synthesize benzo[f]isoindole-1,3-dicarboxylates . Another example is the 1,3-dipolar cycloaddition of C-phenyl carbamoyl-N-phenyl nitrone with cyclopropane derivatives, which proceeds via an asynchronous concerted mechanism . These reactions demonstrate the reactivity of cyclopropane derivatives and could be relevant to the chemical reactions of "this compound."

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives can vary widely. For example, the radical polymerization of certain cyclopropane monomers results in hard, transparent, crosslinked polymers, indicating the potential of these compounds in materials science . The solubility, melting point, and other physical properties would be important to characterize for "this compound" as well.

Scientific Research Applications

Synthesis and Chemical Structure

1-Benzylcarbamoyl-cyclopropanecarboxylic acid is related to various cyclopropane derivatives that have been studied for their unique chemical properties and synthesis methods. For instance, the synthesis of 1-(diethoxyphosphoryl)cyclopropanecarboxylates, closely related to this compound, was achieved using terminal 1,2-diols cyclic sulfates, demonstrating the versatility of cyclopropane derivatives in chemical synthesis (Krawczyk et al., 2010).

Biological Activity and Applications

Cyclopropane derivatives, including those similar to this compound, have attracted attention due to their biological activities. These compounds often inhibit enzymes selectively due to the properties of the cyclopropyl group. For instance, 1-aminocyclopropanecarboxylic acid (ACC) and its derivatives, which are structurally related, have been noted for their role as ethylene precursors in plants, influencing processes like ripening (Groth et al., 1993).

Structural Studies and Modeling

The structural analysis and modeling of compounds containing cyclopropane units, akin to this compound, reveal unique properties like the formation of eight-membered hydrogen-bonded rings, which could have implications in designing novel molecular structures (Abele et al., 1999).

Monitoring and Environmental Analysis

Cyclopropanecarboxylic acid derivatives have been utilized in methods developed for environmental monitoring, such as in the analysis of pyrethroid metabolites in human urine. This demonstrates their potential application in analytical chemistry and environmental health studies (Arrebola et al., 1999).

Organic Synthesis and Drug Development

The synthesis of enantiomerically pure 1-aminocyclopropylphosphonic acids, closely related to this compound, has been explored for their potential in developing new pharmaceuticals. Such studies highlight the significance of cyclopropane derivatives in medicinal chemistry (Meiresonne et al., 2012).

Mechanism of Action

The derivatives of 1-aminocyclopropanecarboxylic acid (ACC) over recent decades have attracted close attention from synthetic chemists owing to their high physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics .

Safety and Hazards

The safety data sheet for cyclopropanecarboxylic acid indicates that it is flammable and toxic if swallowed . It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-10(12(6-7-12)11(15)16)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPURTBBOFIUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared based on a modified procedure of Shih and Rankin [Synthetic Communications, 1996, 26(4), 833-836]: To a mixture of cyclopropane-1,1-dicarboxylic acid (5.0 g, 38.4 mmol, 1.0 eq.) in anhydrous THF (50 mL) under nitrogen was added dropwise triethylamine (3.89 g, 38.4 mmol, 1.0 eq.) with stirring for 30 minutes at 0° C., followed by the addition of thionyl chloride (4.57 g, 38.4 mmol, 1.0 eq.) with stirring for another 30 minutes at 0° C. To the resulting mixture under nitrogen was added dropwise a solution of benzylamine 5 (4.53 g, 42.3 mmol, 1.1 eq.) in anhydrous THF (25 mL) with stirring for 1.5 hours at 0° C. The reaction mixture was diluted with ethyl acetate and extracted with 2N NaOH (to pH 10). The aqueous phase was titrated with 2N HCl to pH 1-2 and then extracted with ethyl acetate. The organic phase was dried with sodium sulfate and concentrated in vacuo to give 1-Benzylcarbamoyl-cyclopropanecarboxylic acid as a white solid (4.39 g, 52.15%). 1H NMR (400 MHz, CDCl3): 8.44 (br s, 1H), 7.37-7.33 (m, 2H), 7.32-7.26 (m, 3H), 1.82-1.70 (m, 4H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.89 g
Type
reactant
Reaction Step Two
Quantity
4.57 g
Type
reactant
Reaction Step Three
Quantity
4.53 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.